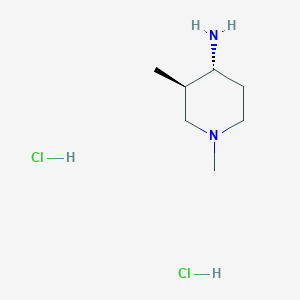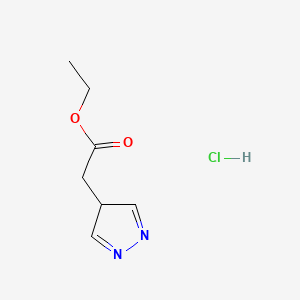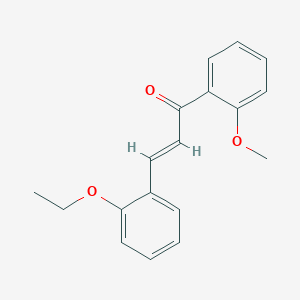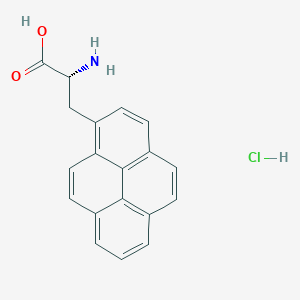
(2R)-2-amino-3-pyren-1-ylpropanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-pyren-1-ylpropanoic acid;hydrochloride is a compound that features a pyrene moiety attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-pyren-1-ylpropanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of pyrene derivatives.
Amino Acid Coupling: The pyrene derivative is then coupled with an amino acid precursor under specific reaction conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process.
Types of Reactions:
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrene ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can lead to the formation of pyrenequinones, while substitution reactions can introduce various functional groups onto the amino acid backbone.
Chemistry:
Fluorescent Probes: The pyrene moiety’s fluorescence properties make this compound useful as a fluorescent probe in various chemical analyses.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biomolecular Labeling: The compound can be used to label biomolecules, aiding in the study of biological processes.
Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine:
Diagnostic Tools: The fluorescence properties can be utilized in diagnostic imaging techniques.
Therapeutics: Potential therapeutic applications include its use as a drug or drug precursor.
Industry:
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific optical or electronic characteristics.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-pyren-1-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the amino acid backbone can interact with enzymes and receptors, modulating their activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(2R)-2-amino-3-pyren-1-ylpropanoic acid: The free base form of the compound.
(2S)-2-amino-3-pyren-1-ylpropanoic acid;hydrochloride: The enantiomer of the compound.
Pyrene derivatives: Compounds with similar pyrene moieties but different functional groups.
Uniqueness: The uniqueness of (2R)-2-amino-3-pyren-1-ylpropanoic acid;hydrochloride lies in its combination of a pyrene moiety with an amino acid backbone, providing a versatile structure for various applications. Its ability to intercalate into DNA and interact with biological molecules sets it apart from other pyrene derivatives.
Properties
IUPAC Name |
(2R)-2-amino-3-pyren-1-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2.ClH/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12;/h1-9,16H,10,20H2,(H,21,22);1H/t16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLRFOCYZVMQDJ-PKLMIRHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
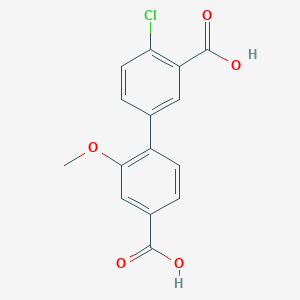
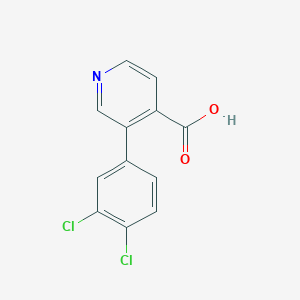
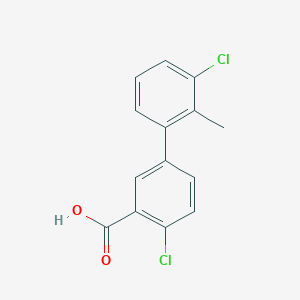

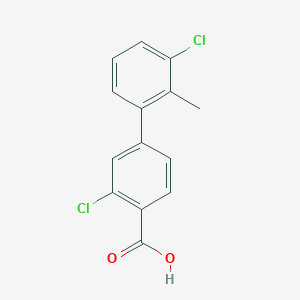

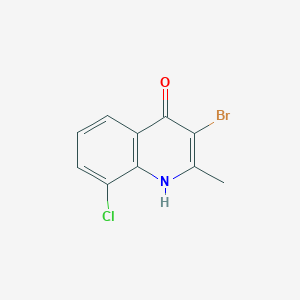
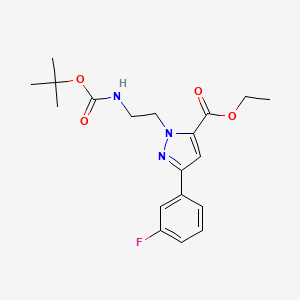
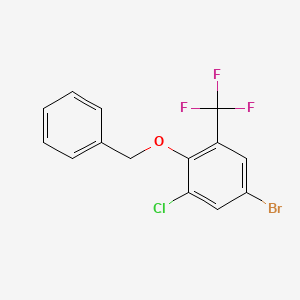
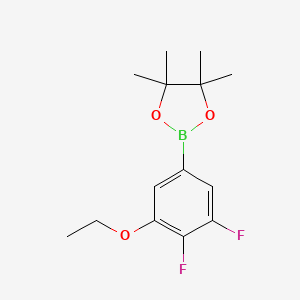
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6416535.png)
